

Application Note: Quantification of Fluvastatin Sodium Monohydrate in Bulk Drug by RP-HPLC

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Compound of Interest		
Compound Name:	Fluvastatin sodium monohydrate	
Cat. No.:	B15136119	Get Quote

Introduction

Fluvastatin sodium is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Accurate and reliable quantification of Fluvastatin sodium in bulk drug substance is crucial for quality control and to ensure its therapeutic efficacy. This application note describes a simple, precise, and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Fluvastatin sodium monohydrate**. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Fluvastatin sodium. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents and an aqueous buffer. The concentration of Fluvastatin sodium is determined by comparing the peak area of the sample to that of a standard of known concentration.

Experimental Protocols

- 1. Instrumentation and Chromatographic Conditions
- HPLC System: An HPLC system equipped with a UV/Vis detector is suitable.

Methodological & Application





- Column: Hypersil® ODS C18 (150 x 4.6 mm, 5 μm) or equivalent.[7][8]
- Mobile Phase: A filtered and degassed mixture of Methanol, 20mM Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid), and Acetonitrile in the ratio of 5:3:2 (v/v/v).[7]

• Flow Rate: 1.2 mL/min.[7]

Detection Wavelength: 235 nm.[7]

Column Temperature: Ambient.

Injection Volume: 20 μL.

2. Preparation of Solutions

- Standard Stock Solution (100 μg/mL): Accurately weigh and transfer 10 mg of **Fluvastatin sodium monohydrate** working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 1-6 μg/mL by diluting with the mobile phase.
 [7]
- Sample Solution (for bulk drug): Accurately weigh and transfer about 10 mg of the
 Fluvastatin sodium monohydrate bulk drug sample into a 100 mL volumetric flask.
 Dissolve in and dilute to volume with the mobile phase. Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 4 μg/mL).

3. Method Validation Protocol

The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:

 Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by comparing the chromatograms of a blank (mobile



phase), a standard solution, and a sample solution to check for any interference at the retention time of Fluvastatin.

- Linearity: The linearity of the method was established by analyzing a series of six concentrations of Fluvastatin sodium over the range of 1-6 μg/mL.[7] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.
- Accuracy: The accuracy was determined by the recovery method. A known amount of standard drug was added to the sample solution at three different levels (e.g., 80%, 100%, and 120% of the sample concentration), and the recovery of the added standard was calculated.
- Precision: The precision of the method was evaluated by performing intra-day and inter-day
 variation studies. Intra-day precision was determined by analyzing a standard solution of
 Fluvastatin sodium at a single concentration six times on the same day. Inter-day precision
 was determined by analyzing the same standard solution on three different days. The results
 were expressed as the percentage relative standard deviation (%RSD).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data



Concentration (µg/mL)	Mean Peak Area (n=3)
1	12543
2	25102
3	37658
4	50215
5	62771
6	75325
Correlation Coefficient (R²)	0.9998[7]

Table 2: Accuracy (Recovery) Data

Spike Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	Mean % Recovery
80%	3.2	3.18	99.38	99.03
100%	4.0	3.95	98.75	
120%	4.8	4.75	98.96	_

Accuracy results for Fluvastatin recoveries have been reported in the range of 98.31-99.70%. [7]

Table 3: Precision Data

Precision	% RSD (n=6)
Intra-day	0.52
Inter-day	0.78

Intra-day and inter-day precision of CVs were reported to be in the range of 0.2073-0.8976 % for Fluvastatin sodium recoveries.[7]

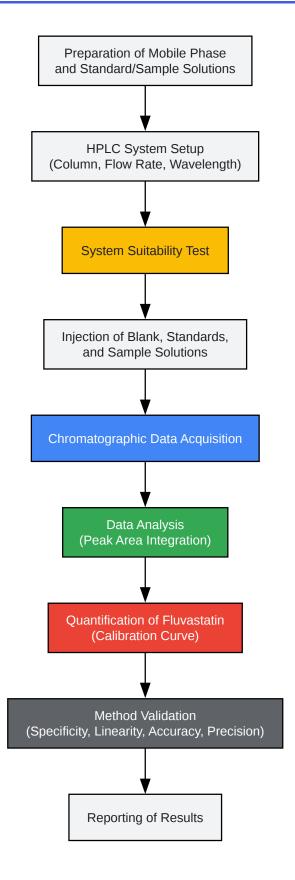


Table 4: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.0194[7]
Limit of Quantification (LOQ)	0.0588[7]

Mandatory Visualization

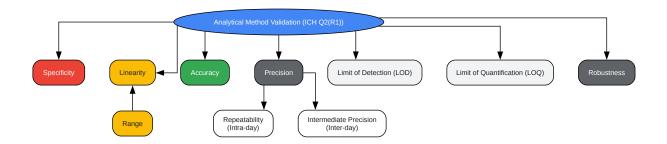




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Caption: Experimental workflow for the RP-HPLC quantification of Fluvastatin sodium.





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Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.

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